(2-Prop-2-ynylcyclopentyl) carbamate
Description
(2-Prop-2-ynylcyclopentyl) carbamate (CAS: 91240-09-4) is a carbamate derivative with the molecular formula C₉H₁₃NO₂ and an average molecular weight of 167.208 g/mol. Its structure features a cyclopentyl ring substituted with a prop-2-ynyl (propargyl) group and a carbamate functional group. The compound is also known by alternative names, including 1-(2-Propynyl)cyclopentanol carbamate and 1-(2-Propin-1-yl)cyclopentylcarbamat in German nomenclature .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(1-prop-2-ynylcyclopentyl) carbamate |
InChI |
InChI=1S/C9H13NO2/c1-2-5-9(12-8(10)11)6-3-4-7-9/h1H,3-7H2,(H2,10,11) |
InChI Key |
LZZRLERRBCQXHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCC1)OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-ynylcyclopentyl) carbamate typically involves the reaction of cyclopentanol with propargyl bromide to form 2-prop-2-ynylcyclopentanol. This intermediate is then reacted with carbamoyl chloride to yield the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Step 1: Formation of 2-Prop-2-ynylcyclopentanol
Reactants: Cyclopentanol, Propargyl bromide
Conditions: Base (e.g., potassium carbonate), Solvent (e.g., acetone), Reflux
Reaction: [ \text{Cyclopentanol} + \text{Propargyl bromide} \rightarrow \text{2-Prop-2-ynylcyclopentanol} ]
-
Step 2: Formation of (2-Prop-2-ynylcyclopentyl) carbamate
Reactants: 2-Prop-2-ynylcyclopentanol, Carbamoyl chloride
Conditions: Base (e.g., triethylamine), Solvent (e.g., dichloromethane), Room temperature
Reaction: [ \text{2-Prop-2-ynylcyclopentanol} + \text{Carbamoyl chloride} \rightarrow \text{(2-Prop-2-ynylcyclopentyl) carbamate} ]
Industrial Production Methods
Industrial production of (2-Prop-2-ynylcyclopentyl) carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Prop-2-ynylcyclopentyl) carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group into an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acidic or basic conditions
Reduction: Lithium aluminum hydride, Sodium borohydride, Anhydrous conditions
Substitution: Nucleophiles like amines, Alcohols, Solvents such as dichloromethane or ethanol
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, (2-Prop-2-ynylcyclopentyl) carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Carbamates are known to inhibit certain enzymes by forming stable carbamate-enzyme complexes, making them useful in biochemical assays.
Medicine
In medicinal chemistry, (2-Prop-2-ynylcyclopentyl) carbamate may be explored for its potential pharmacological properties. Carbamates are often investigated for their role as enzyme inhibitors, which can be relevant in the development of drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Carbamates are important intermediates in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-Prop-2-ynylcyclopentyl) carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to inhibition of its activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural Comparisons
- (2-Prop-2-ynylcyclopentyl) Carbamate: The cyclopentyl-propynyl backbone distinguishes it from aromatic or methyl-substituted carbamates.
- Prop-2-en-1-yl N-Phenylcarbamate (CAS 18992-89-7) : Contains an allyl (prop-2-en-1-yl) group and an aromatic phenyl ring, contributing to its liquid state at room temperature (vs. likely solid for the cyclopentyl derivative) .
Table 1: Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (2-Prop-2-ynylcyclopentyl) carbamate | C₉H₁₃NO₂ | 167.208 | Cyclopentyl-propynyl, carbamate |
| Prop-2-en-1-yl N-phenylcarbamate | C₁₀H₁₁NO₂ | 177.2 | Allyl, phenyl, carbamate |
| 4a–i (Ferriz et al. [6]) | Varies | ~300–350 | Chlorophenyl, carbamate, alkyl chains |
Physicochemical Properties
- Lipophilicity: Compounds 4a–i, 5a–i, and 6a–i (from Ferriz et al. and Imramovsky et al.) exhibit lipophilicity values determined via HPLC, with log k values increasing with chlorine substituents and alkyl chain length .
Physical State :
- The allyl-phenyl derivative (Prop-2-en-1-yl N-phenylcarbamate) is a liquid, whereas the cyclopentyl analog’s solid state (inferred from molecular weight and structure) may influence solubility and handling .
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